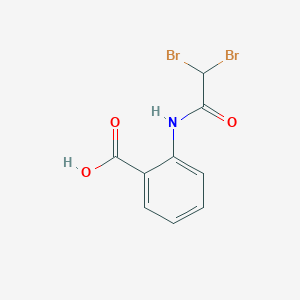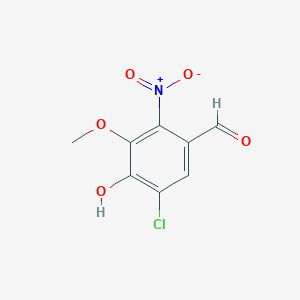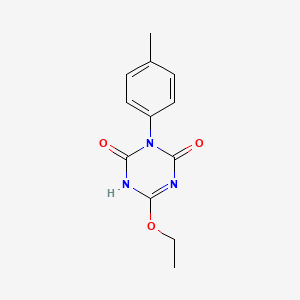
2-(2,2-Dibromoacetamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dibromoacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dibromoacetamido group attached to the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoacetamido)benzoic acid typically involves the reaction of benzoic acid derivatives with dibromoacetic acid or its derivatives. One common method includes the acylation of benzoic acid with dibromoacetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dibromoacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibromo derivatives.
Reduction: Reduction reactions can convert the dibromoacetamido group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo derivatives, while substitution reactions can produce a variety of substituted benzoic acids .
Aplicaciones Científicas De Investigación
2-(2,2-Dibromoacetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dibromoacetamido)benzoic acid involves its interaction with specific molecular targets. The dibromoacetamido group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: The parent compound with a simple carboxyl group attached to a benzene ring.
2,3-Dihydroxybenzoic acid: A derivative with hydroxyl groups that exhibit different chemical properties.
Acetylsalicylic acid (Aspirin): A well-known derivative with acetyl and carboxyl groups .
Uniqueness
2-(2,2-Dibromoacetamido)benzoic acid is unique due to the presence of the dibromoacetamido group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, differentiating it from other benzoic acid derivatives .
Propiedades
Número CAS |
63426-88-0 |
|---|---|
Fórmula molecular |
C9H7Br2NO3 |
Peso molecular |
336.96 g/mol |
Nombre IUPAC |
2-[(2,2-dibromoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H7Br2NO3/c10-7(11)8(13)12-6-4-2-1-3-5(6)9(14)15/h1-4,7H,(H,12,13)(H,14,15) |
Clave InChI |
HKBXGWLAYJFUSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)


![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)

![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)



![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)
